molecular formula C7H7NO4 B3149788 5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid CAS No. 67858-48-4

5-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B3149788
CAS RN: 67858-48-4
M. Wt: 169.13 g/mol
InChI Key: DCLXLCVLMVUYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465806B2

Procedure details

To a solution of 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) in acetone/water (50 mL, 1:1) was added a solution of KMnO4 in acetone/water (70 mL, 1:1) dropwise within one hour. The mixture was stirred for 3 h at RT whereupon it was poured into a solution of NaHSO3 (10% in 1 N HCl, 100 mL). The resulting mixture was extracted with ethyl acetate. The combined organic phases were washed with water and extracted with 2N aqueous K2CO3 solution. The basic aqueous phase was acidified with 2N HCl and extracted with ethyl acetate The combined organic phases were dried (MgSO4) and concentrated in vacuo to provide 1H-pyrrole-2,4-dicarboxylic acid 2-methyl ester (530 mg) which was used directly in the next step.
Quantity
589 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=1)=[O:4].[O-:12][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+]>CC(C)=O.O>[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=1)=[O:4] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
589 mg
Type
reactant
Smiles
COC(=O)C=1NC=C(C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C.O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at RT whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N aqueous K2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate The combined organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C=1NC=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.